2-Chloro-2-(4-cyanophenyl)acetamide is an organic compound with the molecular formula . It features a chloro group and a cyanophenyl group attached to an acetamide moiety, which contributes to its chemical properties and potential applications. The compound is classified as a chloroacetamide derivative, and it has garnered interest in various scientific fields due to its unique structure and properties.
The compound is sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is listed under different identifiers such as the CAS number 114807-80-6. It falls under the category of chiral amides, specifically classified as a chloroacetamide due to the presence of the chloro substituent on the acetamide structure.
2-Chloro-2-(4-cyanophenyl)acetamide can be synthesized through several methods, with one prominent route involving the reaction of 4-cyanobenzyl chloride with chloroacetamide in the presence of a base like sodium hydroxide. This reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions.
After the reaction, purification is usually achieved through recrystallization or chromatography techniques to isolate the desired product in high purity .
For industrial applications, the synthesis may involve continuous flow reactors and automated purification systems to optimize yield and purity for large-scale production.
The molecular structure of 2-Chloro-2-(4-cyanophenyl)acetamide exhibits a planar arrangement due to resonance stabilization within the aromatic rings. The key structural features include:
The compound's structural formula can be represented as follows:
2-Chloro-2-(4-cyanophenyl)acetamide participates in several chemical reactions:
Key products from these reactions include substituted acetamides from nucleophilic substitution, 4-cyanobenzoic acid from hydrolysis, and various amines from reduction processes.
The mechanism of action for 2-Chloro-2-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chloro and cyanophenyl groups enhances its ability to bind effectively to these targets, thereby modulating their activity. This mechanism is particularly relevant in biological applications where enzyme inhibition or receptor modulation is desired .
Relevant data regarding its physical state can be sourced from chemical databases like PubChem and Sigma-Aldrich .
2-Chloro-2-(4-cyanophenyl)acetamide has several scientific applications:
Chloroacetamide derivatives exhibit mechanistic versatility in neurodegenerative disease modulation, primarily through covalent or non-covalent enzyme inhibition. The chloroacetamide group (–NHCOCH₂Cl) serves as a reactive warhead that can form reversible covalent bonds with nucleophilic residues (e.g., serine in catalytic triads) within cholinesterase active sites. This property is exemplified by quinazoline-thioacetamide hybrids like compound 3e, where the chloroacetamide linker enhances acetylcholine esterase (AChE) inhibition (IC₅₀ = 9.26 nM) by stabilizing interactions within the enzyme’s gorge. The chlorine atom’s electronegativity augments hydrogen-bonding with residues such as Trp286 and Tyr337 in the peripheral anionic site (PAS), while the carbonyl oxygen engages in backbone amide interactions [1] [3].
Beyond cholinesterase inhibition, chloroacetamide derivatives demonstrate disease-modifying potential by attenuating key AD biomarkers:
Table 1: Neuroprotective Effects of Chloroacetamide-Based Compound 3e in STZ-Induced AD Mice
Parameter | STZ Control | Compound 3e | Donepezil | p-value |
---|---|---|---|---|
Aβ42 Reduction | Baseline | 52.47% | 58.5% | <0.0001 |
p(Ser199)-tau | Baseline | 69.16% | 66.78% | <0.0001 |
BACE1 Levels | Baseline | 51.08% | 57.53% | <0.0001 |
Molecular dynamics simulations (100 ns) corroborate the binding stability of chloroacetamide derivatives within AChE. The free energy of binding (ΔG) for compound 3e averaged –42.3 kcal/mol, driven by van der Waals interactions (contributing 75%) and electrostatic forces (25%). This stability surpasses donepezil (ΔG = –38.1 kcal/mol), attributed to the chloroacetamide’s flexible orientation adjustments during simulation [1]. Pharmacokinetic profiling via in silico ADME predicts significant BBB permeability (log BB = 0.24) and intestinal absorption (HIA = 92%), positioning chloroacetamide as a privileged scaffold for CNS drug design [3].
The 4-cyanophenyl moiety (–C₆H₄CN) confers dual pharmacophoric advantages: electronic modulation via the electron-withdrawing cyano group (–CN), and steric complementarity with hydrophobic enzyme subsites. In quinazoline derivatives like compound 3e, the 4-cyanophenyl substitution at the quinazoline-C3 position enhances AChE inhibition 1.8-fold over donepezil (IC₅₀ 9.26 nM vs. 16.43 nM). This arises from:
Table 2: Impact of Aryl Substituents on Quinazoline Acetamide Bioactivity
Substituent | AChE IC₅₀ (nM) | Relative Potency vs. Donepezil | Key Interactions |
---|---|---|---|
4-Cyanophenyl (3e) | 9.26 | 1.8× | CAS/PAS π-π stacking, H-bonding |
4-Methoxyphenyl | 28.94 | 0.6× | PAS H-bonding only |
Phenyl | 45.21 | 0.4× | Weak CAS hydrophobic interactions |
4-Nitrophenyl | 12.37 | 1.3× | CAS ionic bonding, moderate PAS contact |
The cyano group’s role extends to enhancing target selectivity for AChE over butyrylcholinesterase (BuChE). Selectivity ratios (AChE IC₅₀/BuChE IC₅₀) exceed 140 for 4-cyanophenyl derivatives versus 25–60 for halogenated analogs. This originates from BuChE’s narrower gorge, where the –CN group sterically clashes with Leu286 and Ala277. Consequently, cyanophenyl-containing compounds exhibit 92% AChE-specific binding in cortical neurons, minimizing off-target peripheral cholinergic effects [3] [9].
Furthermore, the –CN moiety improves BBB penetration by reducing hydrogen-bond donor capacity (HBD = 0) and polar surface area (PSA ≈ 45 Ų), aligning with Lipinski’s CNS guidelines. Quinazoline alkaloids featuring cyano groups, such as dehydroevodiamine, demonstrate 4.5-fold higher brain-to-plasma ratios than non-cyanated analogs, as confirmed by in situ perfusion models [9]. This underpins the 4-cyanophenyl motif’s strategic value in CNS drug design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1